molecular formula C6H13NO5 B8112977 Aminoadipic acid hydrate

Aminoadipic acid hydrate

Cat. No.: B8112977
M. Wt: 179.17 g/mol
InChI Key: FFGNOZGASTVGLX-UHFFFAOYSA-N
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Description

Aminoadipic acid hydrate, also known as 2-aminohexanedioic acid hydrate, is an organic compound that plays a significant role in various biochemical pathways. It is a derivative of aminoadipic acid, which is an intermediate in the metabolism of lysine and saccharopine. This compound is commonly found in biological systems and is involved in several metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoadipic acid hydrate can be synthesized through several methods. One common approach involves the oxidation of lysine using specific oxidizing agents. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often produced through microbial fermentation. This method involves the use of genetically engineered microorganisms, such as Escherichia coli, to convert lysine into aminoadipic acid. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Aminoadipic acid hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form allysine, which is further involved in the formation of advanced glycation end-products.

    Reduction: It can be reduced to form aminoadipic semialdehyde.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride is often used as a reducing agent.

    Reaction Conditions: Reactions typically require specific temperatures, pH levels, and catalysts to proceed efficiently.

Major Products Formed

    Allysine: Formed through oxidation.

    Aminoadipic Semialdehyde: Formed through reduction.

Scientific Research Applications

Aminoadipic acid hydrate has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various chemical compounds.

    Biology: It serves as a marker for oxidative stress and is involved in the study of metabolic pathways.

    Medicine: It is used in research related to diabetes and neurodegenerative diseases.

    Industry: It is utilized in the production of nylon and other polymers.

Mechanism of Action

Aminoadipic acid hydrate exerts its effects through several mechanisms:

    Metabolic Pathways: It is involved in the metabolism of lysine and saccharopine, leading to the production of important metabolites.

    Molecular Targets: It interacts with enzymes such as aminoadipate-semialdehyde dehydrogenase and 2-aminoadipate transaminase.

    Pathways Involved: It participates in the lysine degradation pathway and the biosynthesis of advanced glycation end-products.

Comparison with Similar Compounds

Similar Compounds

    Allysine: An oxidation product of aminoadipic acid.

    Aminoadipic Semialdehyde: A reduction product of aminoadipic acid.

    Lysine: A precursor in the synthesis of aminoadipic acid.

Uniqueness

Aminoadipic acid hydrate is unique due to its role as an intermediate in multiple metabolic pathways and its involvement in the formation of advanced glycation end-products. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-aminohexanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.H2O/c7-4(6(10)11)2-1-3-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGNOZGASTVGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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